Chiral Purity as a Key Discriminator in Procurement
The high and well-defined optical purity of commercial (+)-Isopulegol is a primary factor distinguishing it from alternative isopulegol sources. While a specific chiral purity is not always reported for the comparator in a given study, the available data shows a stark difference in optical rotation between the two enantiomers, which is a direct consequence of their opposite stereochemistry. The (+)-enantiomer (CAS 104870-56-6) exhibits a positive optical rotation of [α]20/D +22° (neat) , whereas the (−)-enantiomer (CAS 89-79-2) exhibits a negative rotation of -20.1° (neat) . This difference is fundamental to the compound's identity and its performance in chiral applications.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D +22° (neat) |
| Comparator Or Baseline | (-)-Isopulegol (CAS 89-79-2) |
| Quantified Difference | ~42° difference in sign and magnitude |
| Conditions | Reported on neat liquid at 20°C. |
Why This Matters
This clear analytical marker ensures the procurement of the correct stereoisomer, which is essential for applications where molecular chirality dictates function.
